Product packaging for 2,3,4-Trifluorocinnamic acid(Cat. No.:CAS No. 207742-85-6)

2,3,4-Trifluorocinnamic acid

Cat. No.: B1310192
CAS No.: 207742-85-6
M. Wt: 202.13 g/mol
InChI Key: AYDLBRHSHLRVAH-DUXPYHPUSA-N
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Description

Overview of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid and its derivatives are a significant class of compounds that are the subject of extensive academic research due to their prevalence in nature and their versatile chemical structures. beilstein-journals.orgjocpr.com Naturally occurring in plants, fruits, and vegetables, these substances are intermediates in important biosynthetic pathways, such as the shikimate and phenylpropanoid pathways. jocpr.com The basic structure of cinnamic acid features a phenyl ring, an alkene double bond, and an acrylic acid functional group, offering multiple sites for chemical modification. nih.govnih.gov

The inherent reactivity of these functional groups allows for a wide range of derivatizations, leading to a vast library of compounds with diverse biological activities. beilstein-journals.orgnih.gov Researchers have explored these derivatives for their potential applications in pharmaceuticals, cosmetics, and food science. beilstein-journals.orgjocpr.com Studies have reported on the antioxidant, antimicrobial, anti-inflammatory, and anticancer properties of various cinnamic acid analogues. nih.govmdpi.com The specific biological effects of these derivatives are often attributed to the nature and position of substituent groups on the cinnamic acid backbone. nih.gov This has driven research into synthesizing novel derivatives to develop therapeutic agents and other functional molecules. beilstein-journals.orgnih.gov

Significance of Fluorine Substitution in Aromatic Compounds for Biological and Chemical Properties

The introduction of fluorine atoms into aromatic compounds is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties. numberanalytics.comtandfonline.com Fluorine, as the most electronegative element, exerts powerful electronic effects, which can significantly alter the physical, chemical, and biological characteristics of the parent molecule. numberanalytics.comtandfonline.com

One of the primary motivations for fluorination is to enhance metabolic stability. nih.govencyclopedia.pub By replacing a hydrogen atom with a fluorine atom, particularly on an aromatic ring, the site is blocked from metabolic oxidation by enzymes in the body. nih.govencyclopedia.pub This can lead to improved bioavailability and a longer duration of action for pharmaceutical compounds. tandfonline.com

Furthermore, fluorine substitution can influence a molecule's lipophilicity, which affects its ability to permeate biological membranes. numberanalytics.comtandfonline.com The introduction of fluorine can also alter the acidity (pKa) of nearby functional groups and change the molecule's binding affinity to target proteins or enzymes. tandfonline.comnih.gov These modifications are crucial in the rational design of drugs and advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.com The unique properties conferred by fluorine have made fluorinated aromatics essential components in pharmaceuticals, agrochemicals, and high-performance materials. numberanalytics.comresearchgate.net

Specific Context of 2,3,4-Trifluorocinnamic Acid within Fluorinated Cinnamic Acid Chemistry

This compound, with the molecular formula C₉H₅F₃O₂, is a specific example of a fluorinated cinnamic acid derivative. lookchem.com It is a white to off-white crystalline solid that is soluble in organic solvents but not in water. lookchem.com The defining feature of this compound is the presence of three fluorine atoms on the phenyl ring, which imparts unique chemical properties. lookchem.com

This compound serves as a key intermediate and building block in various industrial syntheses. lookchem.com In the pharmaceutical industry, its distinct structure is utilized in medicinal chemistry for the development of new therapeutic molecules. lookchem.com It also functions as an intermediate in the agrochemical sector for producing compounds used in crop protection. lookchem.com Furthermore, this compound is used in the manufacturing of dyes, where its properties contribute to the stability and colorfastness of the final products. lookchem.com Its potential to enhance the characteristics of polymers also makes it a compound of interest in material science. lookchem.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₅F₃O₂ lookchem.comfluorochem.co.ukchemical-suppliers.eu
Molecular Weight 202.13 g/mol lookchem.com
Melting Point 175-178 °C lookchem.comchemical-suppliers.eu
Boiling Point 273.8 °C at 760 mmHg lookchem.com
Density 1.468 g/cm³ lookchem.com
Flash Point 119.4 °C lookchem.com

| CAS Number | 207742-85-6 lookchem.comfluorochem.co.ukchemical-suppliers.eu |

Table of Mentioned Compounds

Compound Name
This compound
5-fluorouracil
Caffeic acid
Chlorogenic acid
Cinnamic acid
Curcumin
Ferulic acid
p-hydroxycinnamic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3O2 B1310192 2,3,4-Trifluorocinnamic acid CAS No. 207742-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,3,4-trifluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDLBRHSHLRVAH-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-85-6
Record name 207742-85-6
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Synthetic Methodologies for 2,3,4 Trifluorocinnamic Acid

Classical Chemical Synthesis Approaches

Traditional organic synthesis provides a robust toolbox for the preparation of 2,3,4-Trifluorocinnamic acid. These methods typically involve the condensation of a trifluorinated aromatic aldehyde with a suitable C2-synthon.

Knoevenagel Condensation and its Variants for Fluorinated Cinnamic Acids

The Knoevenagel condensation is a widely employed method for the formation of carbon-carbon double bonds. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org For the synthesis of fluorinated cinnamic acids, this typically involves the reaction of a fluorinated benzaldehyde with malonic acid. derpharmachemica.com

In the context of this compound, the synthesis would commence with 2,3,4-Trifluorobenzaldehyde. The reaction with malonic acid in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine, leads to an intermediate that subsequently undergoes decarboxylation to yield the final product. alfa-chemistry.com A notable variant is the Doebner modification, which utilizes pyridine as the solvent and can facilitate the condensation and subsequent decarboxylation in a single step. wikipedia.org

General Reaction Scheme: 2,3,4-Trifluorobenzaldehyde + Malonic Acid --(Base Catalyst)--> this compound + H₂O + CO₂

Reactant 1Reactant 2CatalystKey Transformation
2,3,4-TrifluorobenzaldehydeMalonic AcidPiperidine/PyridineCondensation followed by decarboxylation

Perkin Reaction and Adaptations for Trifluorocinnamic Acid Synthesis

The Perkin reaction provides another classical route to α,β-unsaturated aromatic acids. wikipedia.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. iitk.ac.inlongdom.orgslideshare.net

To synthesize this compound via this method, 2,3,4-Trifluorobenzaldehyde would be reacted with acetic anhydride and sodium acetate. iitk.ac.in The reaction proceeds through an aldol-type condensation, followed by dehydration to yield the unsaturated product. byjus.com This method is particularly applicable to aromatic aldehydes for the preparation of substituted cinnamic acids. longdom.org

General Reaction Scheme: 2,3,4-Trifluorobenzaldehyde + Acetic Anhydride --(Sodium Acetate)--> this compound

Reactant 1Reactant 2Catalyst/BaseProduct
2,3,4-TrifluorobenzaldehydeAcetic AnhydrideSodium AcetateThis compound

Horner-Wadsworth-Emmons Reaction in the Context of Fluorinated Cinnamic Acids

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. wikipedia.orgrsc.org It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. organicchemistrydata.org This reaction is particularly advantageous for producing (E)-alkenes with high selectivity. wikipedia.org

For the synthesis of this compound, this would involve the reaction of 2,3,4-Trifluorobenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. The phosphonate carbanion, generated by deprotonation, acts as a nucleophile, attacking the aldehyde. The resulting intermediate then eliminates a dialkylphosphate salt to form the α,β-unsaturated ester, which can be subsequently hydrolyzed to the carboxylic acid. The HWE reaction is a valuable tool for the synthesis of various fluoro-containing biologically important compounds. researchgate.net

General Reaction Steps:

Triethyl phosphonoacetate + Base → Phosphonate Carbanion

2,3,4-Trifluorobenzaldehyde + Phosphonate Carbanion → Intermediate

Intermediate → Ethyl 2,3,4-Trifluorocinnamate + Dialkylphosphate Salt

Ethyl 2,3,4-Trifluorocinnamate --(Hydrolysis)--> this compound

AldehydePhosphonate ReagentBaseIntermediate ProductFinal Product
2,3,4-TrifluorobenzaldehydeTriethyl phosphonoacetateSodium HydrideEthyl 2,3,4-TrifluorocinnamateThis compound

Other Conventional Organic Synthesis Routes

Beyond the primary named reactions, other conventional methods can be adapted for the synthesis of this compound. These routes may involve multiple steps, starting from different fluorinated precursors. For example, a Heck reaction could potentially be employed by coupling 1-bromo-2,3,4-trifluorobenzene with acrylic acid or its esters, catalyzed by a palladium complex. Another approach could involve the Wittig reaction, a related olefination method, using a phosphorus ylide.

Chemo-Enzymatic and Biocatalytic Pathways

Biocatalysis offers an alternative, often more environmentally benign, approach to chemical synthesis. Enzymes can provide high selectivity and operate under mild reaction conditions.

Enzymatic Deamination of Fluorinated Phenylalanine Precursors

The enzymatic deamination of amino acids presents a potential biocatalytic route to cinnamic acid derivatives. researchgate.net Specifically, phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. researchgate.net

In principle, a chemo-enzymatic strategy could be envisioned for the synthesis of this compound. This would first require the synthesis of the corresponding fluorinated amino acid precursor, 2,3,4-Trifluoro-L-phenylalanine. This precursor could then be subjected to enzymatic deamination using a suitable ammonia-lyase. While the substrate specificity of naturally occurring PALs for such highly fluorinated phenylalanines may be a consideration, protein engineering and directed evolution could be employed to develop mutant enzymes with enhanced activity towards non-natural substrates. L-phenylalanine dehydrogenase has also been used for the enzymatic determination of L-phenylalanine through oxidative deamination. nih.gov The development of biocatalytic routes for fluorinated compounds is an active area of research.

Conceptual Biocatalytic Pathway: 2,3,4-Trifluoro-L-phenylalanine --(Phenylalanine Ammonia-Lyase)--> this compound + NH₃

SubstrateEnzymeProduct
2,3,4-Trifluoro-L-phenylalaninePhenylalanine Ammonia-Lyase (PAL)This compound

Biocatalytic Hydroamination of Trifluorocinnamic Acid Derivatives

Biocatalytic hydroamination represents an efficient and highly selective method for the synthesis of amino acids from corresponding α,β-unsaturated acids. nih.gov The key enzymes in this process are ammonia-lyases, particularly Phenylalanine Ammonia Lyases (PALs), which catalyze the stereoselective addition of ammonia across the double bond of cinnamic acid derivatives to produce phenylalanine analogues. nih.govfrontiersin.org

The substrate scope of naturally occurring PALs can be limited, especially with substituted cinnamic acids. nih.govwikipedia.org However, research has shown that some PALs exhibit tolerance for certain fluorinated substrates. For instance, the PAL from the yeast Rhodotorula glutinis has been found to be tolerant of para-substituents on the aromatic ring, specifically fluorine, owing to its small atomic radius. wikipedia.org This suggests the feasibility of using PAL-mediated hydroamination for derivatives like this compound. Enzyme engineering and directed evolution are powerful strategies to overcome the limitations of wild-type enzymes, creating PAL variants with enhanced activity and broader substrate specificity for heavily substituted or electron-deficient substrates like polyfluorinated cinnamic acids. nih.gov

Whole-Cell Biocatalysis Applications in Synthesis

Employing whole-cell biocatalysts is a highly effective strategy that offers several advantages over using isolated enzymes. Whole-cell systems keep the enzymes within their natural, protective cellular environment, which can enhance stability under harsh reaction conditions. nih.gov A significant benefit is the inherent machinery for cofactor regeneration, which circumvents the need to add expensive external cofactors. nih.gov

Challenges and Advantages of Biocatalytic Synthesis for Fluorinated Cinnamic Acids

The biocatalytic synthesis of fluorinated compounds presents a unique set of challenges and advantages, aligning with the principles of green chemistry.

Challenges:

Limited Enzyme Scope: Very few enzymes in nature have evolved to handle organofluorine compounds. nih.govacs.org The high electronegativity of fluorine can alter the electronic properties of the substrate, making it a poor fit for the active site of enzymes evolved to process non-fluorinated molecules. nih.gov

Low Turnover Rates: Even when an enzyme accepts a fluorinated substrate, the catalytic efficiency or turnover rate is often significantly lower than with its natural substrate. nih.govmuni.cz

Enzyme Inhibition: The presence of fluoride ions or fluorinated intermediates can sometimes be inhibitory to microbial growth or enzyme activity. nih.gov

Advantages:

High Selectivity: The primary advantage of biocatalysis is the exceptional chemo-, regio-, and stereoselectivity of enzymes, which allows for the synthesis of enantiomerically pure compounds under mild reaction conditions, often avoiding the need for protecting groups and reducing downstream purification steps. researchgate.netnih.govacs.org

Green Chemistry: Biocatalytic processes are inherently "green." They are conducted in aqueous media at ambient temperature and pressure, avoiding the use of harsh chemicals, heavy metals, and organic solvents that are common in traditional chemical synthesis. researchgate.netnih.gov

Sustainability: The use of renewable resources and engineered microorganisms provides a sustainable alternative to chemical methods that often rely on petrochemical feedstocks. researchgate.netnih.gov

FeatureChallengesAdvantages
Enzyme Activity Limited natural enzymes for fluorinated substrates; often low turnover rates.High chemo-, regio-, and stereoselectivity.
Reaction Conditions Potential for enzyme inhibition by fluoride ions.Mild conditions (ambient temp/pressure, aqueous media).
Sustainability Need for enzyme engineering to broaden substrate scope.Reduces reliance on harsh chemicals and organic solvents.
Overall Process Lower yields compared to some chemical methods without optimization.Fewer side products, simplified purification, environmentally friendly.

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry offer greener, more efficient alternatives to traditional methods for preparing cinnamic acid derivatives.

Microwave-Assisted Synthesis for Cinnamic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of cinnamic acid derivatives, this technique is often applied to the Knoevenagel or Perkin reactions. A common approach involves the condensation of an aryl aldehyde (e.g., 2,3,4-trifluorobenzaldehyde) with malonic acid. wikipedia.org

The key benefits of microwave irradiation include:

Rapid Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes. rsc.org

Solvent-Free Conditions: The reaction can frequently be performed under solvent-free conditions, often using a solid support or a mediating catalyst like polyphosphate ester (PPE), which significantly reduces waste. wikipedia.orgnih.gov

High Yields and Purity: This method typically results in high yields of the desired product with good selectivity, simplifying the work-up process. wikipedia.orgrsc.org

These features make microwave-assisted synthesis an environmentally benign and efficient method that aligns with green chemistry principles. wikipedia.orgrsc.org

ReactionReactantsCatalyst/MediatorConditionsKey Advantages
Knoevenagel CondensationAryl Aldehyde, Malonic AcidPolyphosphate Ester (PPE)Microwave, Solvent-FreeRapid reaction, high yield, ease of work-up, green. wikipedia.orgnih.gov
Knoevenagel CondensationBenzaldehyde, Malonic AcidPiperidine, TriethylamineMicrowave, Toluene68% yield in 1 hour. nih.gov

Flow Chemistry Applications in Fluorocinnamic Acid Production

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers substantial advantages for the synthesis of fluorinated compounds. The contained nature of flow reactors makes them particularly suitable for handling hazardous or toxic fluorinating reagents safely. vapourtec.comdurham.ac.uk

Key advantages of flow chemistry for fluorinated compound synthesis include:

Enhanced Safety: The small reactor volume minimizes the risks associated with highly exothermic reactions or the handling of toxic reagents like fluorine gas. researchgate.netdurham.ac.uk

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility, improved yields, and reduced side-product formation. nih.gov

Scalability: Scaling up production is straightforward and can often be achieved by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"). nih.gov

These characteristics make flow chemistry a powerful technology for the safe, efficient, and scalable production of this compound and other fluorinated APIs. researchgate.net

Catalyst Development for Selective Synthesis

The selective synthesis of this compound is heavily dependent on the catalyst used in key C-C bond-forming reactions like the Knoevenagel condensation or the Heck reaction.

Knoevenagel Condensation Catalysts: This reaction involves the condensation of 2,3,4-trifluorobenzaldehyde with an active methylene compound like malonic acid. While traditionally catalyzed by bases like piperidine or pyridine, recent research has focused on developing more sustainable heterogeneous catalysts. Metal-Organic Frameworks (MOFs) have shown promise as reusable, solid base catalysts that can be easily separated from the reaction mixture. rsc.orgnih.govornl.gov Furthermore, catalyst-free approaches using only water as a medium at elevated temperatures are being explored as exceptionally green alternatives. rsc.org

Heck Reaction Catalysts: The Heck reaction provides another route, coupling an aryl halide (e.g., 1-bromo-2,3,4-trifluorobenzene) with acrylic acid. Developments in this area focus on creating highly active and stable palladium catalysts. Using heterogeneous catalysts like palladium on carbon (Pd/C) allows for easy catalyst recovery and reuse. matthey.com Modern catalyst systems also aim to be "phosphine-free," replacing expensive and often toxic phosphine ligands with simpler, more environmentally friendly alternatives, sometimes in aqueous media. organic-chemistry.org

These catalyst developments are crucial for creating more selective, efficient, and environmentally friendly synthetic routes to this compound. rug.nlmatthey.com

Structure Activity Relationship Sar Studies of 2,3,4 Trifluorocinnamic Acid and Its Analogs

Influence of Trifluorination Pattern on Biological Activities

The specific positioning of fluorine atoms on the phenyl ring of cinnamic acid is a critical determinant of its biological activity. While direct and extensive research solely on the 2,3,4-trifluoro substitution pattern is limited, general principles from studies on fluorinated and other halogenated cinnamic acids can provide valuable insights. The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring has been shown to enhance the biological efficacy of cinnamic acid derivatives in various contexts. nih.gov

The biological activities of different cinnamic acid derivatives are often attributed to the nature and position of the substituent groups on the phenyl ring. nih.gov For instance, in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the position of fluorine or chlorine substitution has a significant effect on bioactivity and selectivity. nih.gov Generally, para-substituted analogs exhibit potent activity against AChE and poor activity against BChE, while ortho-substituted compounds show the opposite effect. nih.gov This suggests that the 2,3,4-trifluorination pattern in 2,3,4-Trifluorocinnamic acid would likely result in a unique profile of activity and selectivity, influenced by the combined electronic effects of fluorine atoms at the ortho, meta, and para positions.

Conformational Analysis and Stereochemistry (E/Z Isomerism)

Cinnamic acids can exist as E (trans) and Z (cis) isomers due to the restricted rotation around the C=C double bond in the acrylic acid side chain. nih.govstudymind.co.uk The trans isomer is generally the most common and more stable form. nih.gov The specific spatial arrangement of the substituents in E and Z isomers can significantly impact their physical, chemical, and biological properties. studymind.co.uk

The determination of whether an isomer is E or Z is based on the Cahn-Ingold-Prelog priority rules for the substituents on the double bond carbons. docbrown.info In the Z isomer, the high-priority groups are on the same side of the double bond, while in the E isomer, they are on opposite sides. studymind.co.uk

Conformational analysis of cinnamic acid and its derivatives has been investigated using computational methods. scielo.org.mx These studies reveal that while the s-trans conformer of cinnamic acid is commonly observed, the s-cis conformer can also be stable. scielo.org.mx The conformational preferences of this compound would be influenced by the steric and electronic interactions between the trifluorinated phenyl ring, the acrylic acid side chain, and the surrounding environment.

Impact of Side Chain Modifications on Biological Activity

Modifications to the acrylic acid side chain of cinnamic acid derivatives can have a profound impact on their biological activity. Key modifications include esterification or amidation of the carboxylic acid group, and alterations to the double bond.

The carboxylic acid group is a critical feature for the activity of many cinnamic acid derivatives. However, its conversion to an ester or amide can modulate the compound's lipophilicity and ability to cross biological membranes. For example, studies on various cinnamic acid derivatives have shown that esterification of the carboxyl group can influence antimicrobial and other biological activities. univpm.it

The double bond in the side chain is also crucial for maintaining high biological efficacy in some contexts. mdpi.com Saturation of the double bond to form a hydrocinnamic acid derivative can lead to a change in biological activity. mdpi.com

Comparative SAR with other Halogenated Cinnamic Acids (e.g., Mono-, Di-, and Tetrafluorinated Analogs)

The biological activity of halogenated cinnamic acids is highly dependent on the nature, number, and position of the halogen substituents. Comparing this compound with its mono-, di-, and other polyfluorinated analogs, as well as with other halogenated (e.g., chlorinated) cinnamic acids, can provide a clearer understanding of the role of the trifluorination pattern.

Studies on fluorinated cinnamic acid derivatives have shown that the degree and position of fluorination can significantly affect their biological properties. For example, in a study on nitrification inhibitors, methyl 4-fluorocinnamate showed high inhibitory activity. mdpi.com

In the context of cholinesterase inhibition, the position of fluorine or chlorine substitution dramatically influences activity and selectivity. nih.gov Para-substituted fluoro and chloro analogs tend to be potent AChE inhibitors with poor BChE activity, whereas ortho-substituted analogs show the reverse trend. nih.gov This highlights the importance of the substitution pattern. A trifluorinated compound like this compound would have a combination of ortho, meta, and para substitutions, leading to a potentially complex and unique interaction with biological targets compared to its less-fluorinated counterparts.

The table below presents a hypothetical comparison of the potential effects of different fluorination patterns on a given biological activity, based on general principles observed in halogenated compounds.

CompoundNumber of Fluorine AtomsPotential Impact on Activity
4-Fluorocinnamic acid1Moderate activity, potentially selective.
2,4-Difluorocinnamic acid2Increased activity and altered selectivity due to combined ortho and para effects.
This compound 3 Potentially high but complex activity profile due to ortho, meta, and para fluorine atoms.
2,3,4,5-Tetrafluorocinnamic acid4Further modulation of activity, potentially with increased lipophilicity.

Electronic and Steric Effects of Fluorine Atoms on Receptor Binding and Enzyme Inhibition

Fluorine atoms exert significant electronic and steric effects that can influence a molecule's interaction with biological targets. Fluorine is the most electronegative element, and its presence on the phenyl ring of cinnamic acid leads to a strong inductive electron-withdrawing effect. benthamscience.com This can alter the pKa of the carboxylic acid group, making it more acidic, and can influence the electron density of the aromatic ring, affecting aromatic interactions (e.g., π-π stacking) with a receptor. benthamscience.com

Due to its small size, fluorine typically produces minimal steric hindrance, allowing it to act as a bioisostere for a hydrogen atom. benthamscience.com However, the cumulative steric effect of three fluorine atoms in this compound could be more significant and might influence the preferred conformation of the molecule and its fit within a binding pocket.

The ability of fluorine to participate in hydrogen bonding and other electrostatic interactions can also be crucial for receptor binding. benthamscience.com The C-F bond can act as a weak hydrogen bond acceptor, and the presence of multiple fluorine atoms can create specific interaction patterns with a receptor or enzyme active site.

In the context of enzyme inhibition, the electronic effects of the fluorine atoms in this compound could modulate the binding affinity for the enzyme's active site. teachmephysiology.com The altered electronic nature of the phenyl ring could enhance interactions with specific amino acid residues. For example, competitive inhibitors often bind to the active site of an enzyme, and the specific electronic and steric profile of this compound would determine its efficacy as such an inhibitor. youtube.com

Advanced Applications in Medicinal Chemistry and Pharmacology

Antimicrobial and Anti-biofilm Activities

There is a lack of specific research detailing the antimicrobial and anti-biofilm properties of 2,3,4-Trifluorocinnamic acid. While related compounds, such as other halogenated or trifluoromethylated cinnamic acid derivatives, have been investigated for these properties, direct data for the 2,3,4-trifluoro variant is not available. researchgate.netresearchgate.net

Activity Against Gram-Positive and Gram-Negative Bacteria

No published minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound against specific strains of Gram-positive and Gram-negative bacteria were found.

Anti-fungal and Anti-mycobacterial Properties

Specific studies evaluating the anti-fungal or anti-mycobacterial efficacy of this compound are not present in the available literature. Research on other cinnamic acid derivatives has shown potential in this area, but these findings cannot be directly attributed to the trifluorinated compound . researchgate.net

Mechanisms of Action (e.g., Membrane Disruption, Enzyme Inhibition)

Without experimental data on its antimicrobial activity, the mechanism of action for this compound remains uninvestigated. General mechanisms for cinnamic acid derivatives include plasma membrane disruption and enzyme inhibition, but these have not been specifically confirmed for this compound. nih.gov

Synergistic Effects with Existing Antimicrobials

No studies were identified that explored the potential synergistic effects of this compound when combined with existing antimicrobial drugs.

Anticancer and Cytotoxic Potential

The cytotoxic potential of this compound against cancer cell lines has not been specifically reported. While cinnamic acid derivatives, in general, are explored as potential anticancer agents, data such as IC50 values for the 2,3,4-trifluoro variant are not available. nih.govgoogle.com One patent notes that related compounds, specifically 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid, are useful as intermediates in the synthesis of anticancer agents, but this does not describe the activity of this compound itself. univpm.it

Induction of Apoptosis in Cancer Cell Lines

There is no direct evidence or specific research available that demonstrates the ability of this compound to induce apoptosis in cancer cell lines. Studies on other cinnamic acid derivatives have shown pro-apoptotic effects, but this specific activity has not been documented for this compound.

Inhibition of Cancer Cell Proliferation

There is no specific data available from the conducted research on the direct inhibitory effects of this compound on cancer cell proliferation. While various other derivatives of cinnamic acid have been evaluated for antiproliferative and anticancer activities against numerous cancer cell lines, nih.govnih.govmdpi.com equivalent studies for the 2,3,4-trifluoro analogue are not documented in the reviewed sources.

Role as Radiosensitizers in Cancer Treatment

The potential for this compound to act as a radiosensitizer in cancer therapy is an area that appears to be unexplored. Radiosensitizers are compounds that make tumor cells more susceptible to radiation therapy. nih.gov Although the development of such agents is an active area of research, nih.gov no studies were identified that investigate or establish this compound for this purpose.

Structure-Activity Relationships for Anticancer Efficacy

Detailed structure-activity relationship (SAR) studies that would elucidate the role of the 2,3,4-trifluoro substitution pattern on anticancer efficacy are not available. SAR studies on other classes of cinnamic acid derivatives have shown that the type and position of substituents on the phenyl ring are critical for their biological activity. bgu.ac.ilmdpi.comsemanticscholar.org For instance, studies on other fluorinated cinnamic acids have suggested that fluorine substitution can enhance biological activity in some contexts, but specific comparisons involving the 2,3,4-trifluoro arrangement in relation to anticancer effects have not been published. nih.gov

Neuroprotective and Anti-inflammatory Properties

General neuroprotective and anti-inflammatory properties have not been specifically documented for this compound. Research in this area has largely concentrated on other derivatives, such as hydroxycinnamic acids, which have shown promise in models of neuroinflammation and neurodegeneration. nih.govnih.govscienceopen.com

Modulation of Inflammatory Pathways (e.g., COX, LOX inhibition)

There is no specific information regarding the ability of this compound to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical targets in the development of anti-inflammatory drugs. frontiersin.orgd-nb.infonih.gov While the broader class of cinnamic acid derivatives has been investigated for these properties, nih.gov data for the 2,3,4-trifluoro variant is absent.

Role in Oxidative Stress Modulation

The role of this compound in the modulation of oxidative stress is not described in the current scientific literature. Many phenolic compounds, including various cinnamic acid derivatives, are known to possess antioxidant properties by scavenging free radicals and modulating cellular antioxidant pathways. nih.govnih.govmdpi.com However, whether the trifluorination at the 2, 3, and 4 positions imparts similar or different properties has not been investigated.

Potential in Neurodegenerative Disease Research

Specific research into the potential of this compound for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease is not available. A study on multi-target-directed cinnamic acid hybrids for Alzheimer's disease noted that a 3,4,5-trimethoxy substituted molecule showed greater efficacy than a 2,3,4-trimethoxy variant, but this finding relates to methoxy, not fluoro, substitutions and is not directly applicable. mdpi.com Cinnamic acid derivatives, in general, are considered potential leads for developing agents against neurodegenerative diseases due to their neuroprotective and anti-inflammatory properties. nih.govmdpi.com

Antidiabetic Applications and Related Mechanisms

While direct studies on the antidiabetic effects of this compound are not extensively documented, the broader class of cinnamic acid and its derivatives has demonstrated significant potential in the management of diabetes. nih.govresearchgate.net The mechanisms underlying these effects are multifaceted and provide a strong rationale for investigating fluorinated analogues like this compound.

The parent compound, cinnamic acid, has been shown to exert its antidiabetic activity by improving glucose tolerance in vivo and by directly stimulating insulin (B600854) secretion from pancreatic beta cells in vitro. nih.govresearchgate.net Research suggests that cinnamic acid can enhance glucose-stimulated insulin secretion, an effect not observed in the related compound cinnamaldehyde. nih.gov This indicates a specific structural requirement for the carboxylic acid moiety in mediating this response.

Derivatives of cinnamic acid, such as ferulic acid and p-coumaric acid, are also known to influence glucose metabolism. nih.gov Their mechanisms include the modulation of key signaling pathways, such as the PI3K pathway, leading to increased glucose uptake in muscle cells and adipocytes. nih.gov Furthermore, these compounds can protect pancreatic beta cells from oxidative stress-induced damage, a key factor in the progression of type 2 diabetes. researchgate.net Some polyphenolic compounds, a class that includes cinnamic acid derivatives, can also inhibit the formation of human amylin aggregates, which are cytotoxic to beta cells. frontiersin.org Given that fluorination can enhance the biological activity of molecules, it is plausible that this compound could exhibit similar or enhanced antidiabetic properties through these established mechanisms.

Table 1: Potential Antidiabetic Mechanisms of Cinnamic Acid Derivatives

Mechanism of Action Description Potential Implication for this compound
Stimulation of Insulin Secretion Directly acts on pancreatic β-cells to enhance glucose-stimulated insulin release. nih.govresearchgate.net The trifluoro-substituents may modulate interaction with cellular targets to enhance this effect.
Improved Glucose Tolerance Lowers blood glucose levels in response to a glucose challenge in animal models. nih.gov Enhanced metabolic stability due to fluorination could prolong the glucose-lowering effect.
Increased Glucose Uptake Stimulates glucose uptake in peripheral tissues like muscle and fat cells, often via the PI3K signaling pathway. nih.gov Altered electronic properties could improve the molecule's ability to modulate signaling proteins.
Pancreatic β-cell Protection Exhibits antioxidant properties that protect insulin-producing cells from oxidative damage. researchgate.net Fluorine atoms may influence the compound's antioxidant potential and protective capabilities.

Other Pharmacological Activities (e.g., Antimalarial, Anticholinesterase)

Beyond metabolic diseases, derivatives of this compound have been explored for other therapeutic applications, most notably as anticholinesterase agents for neurodegenerative diseases like Alzheimer's.

Anticholinesterase Activity: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. A study involving a series of fluorine- and chlorine-substituted cinnamic acid derivatives demonstrated their potential as cholinesterase inhibitors. nih.govresearchgate.net The parent cinnamic acid compounds showed poor inhibitory activity. However, the addition of a tertiary amine side chain to the cinnamic acid scaffold resulted in derivatives with moderate to potent AChE inhibition. nih.govresearchgate.net

The position of the halogen substitution on the phenyl ring was found to be critical for both potency and selectivity. Specifically, compounds with para-substituted fluorine or chlorine showed potent activity against AChE and weaker activity against BChE, whereas ortho-substituted analogues displayed the opposite effect. nih.gov One of the most potent compounds in the series, featuring a piperidine (B6355638) side chain and a para-chloro substitution, exhibited an IC50 value of 1.11 µM for AChE, with high selectivity over BChE. nih.gov Enzyme kinetic studies revealed a mixed-type inhibitory mechanism. nih.gov These findings highlight that the 2,3,4-trifluoro substitution pattern on a cinnamic acid derivative could yield a unique profile of activity and selectivity against these important neurological targets.

Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antimalarial agents. While cinnamic acid derivatives have been generally reported to possess antimicrobial properties, specific investigations into this compound for antimalarial activity are limited in the available literature. mdpi.com However, research into other fluorinated heterocyclic compounds has shown that fluoroalkyl moieties can be incorporated to modulate antimalarial potency, although this does not universally lead to improved activity. beilstein-journals.org The development of novel 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives has shown moderate to good antimalarial profiles, suggesting that the inclusion of fluorine is a viable strategy in this field. ias.ac.in This provides a basis for future studies to synthesize and evaluate trifluorocinnamic acid derivatives against malarial parasites.

Drug Discovery and Development Considerations

The progression of a compound like this compound from a chemical entity to a therapeutic drug is a complex process involving several critical stages.

Lead Compound Identification and OptimizationA lead compound is a molecule with a desired biological activity that serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties.danaher.comresearchgate.netThe cinnamic acid scaffold is an excellent example of a template for lead generation. The research on anticholinesterase inhibitors demonstrates this process clearly: the initial "hit" (the basic cinnamic acid structure with poor activity) was optimized by adding a tertiary amine side chain to create a "lead" compound.nih.govresearchgate.net

Further optimization involved synthesizing a library of analogues with different halogen substitution patterns (including fluorine) and various amine groups (e.g., pyrrolidine, piperidine) to establish a structure-activity relationship (SAR). nih.govresearchgate.netcreative-biostructure.com This systematic modification allowed researchers to identify derivatives with significantly enhanced potency and selectivity for the target enzyme, AChE. nih.gov Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are often employed in this phase to rationally design new analogues with a higher probability of success. creative-biostructure.comnih.gov

Pharmacokinetic and Pharmacodynamic Profiling ConsiderationsPharmacokinetics (PK) describes what the body does to a drug (Absorption, Distribution, Metabolism, Excretion), while pharmacodynamics (PD) describes what the drug does to the body (the mechanism of action and dose-response relationship). A promising lead compound must possess favorable PK/PD properties to be a viable drug candidate.hilarispublisher.com

For derivatives of this compound, a key consideration is how the trifluoro-substitution impacts its PK profile. Fluorine is often introduced into drug molecules to block metabolic oxidation at that position, which can increase the drug's half-life and bioavailability. However, it also increases lipophilicity, which can affect solubility, membrane permeability, and plasma protein binding.

A thorough preclinical profiling would be necessary to assess these parameters. This involves in vitro assays to determine metabolic stability in liver microsomes, cell permeability (e.g., using Caco-2 cell models), and potential for drug-drug interactions (e.g., cytochrome P450 inhibition). In vivo studies in animal models would then confirm the drug's absorption, distribution, and elimination profile. researchgate.net

Clinical Translation Potential and Preclinical StudiesBefore a drug candidate can be tested in humans, its safety and efficacy must be rigorously evaluated in preclinical studies.nih.govFor a derivative of this compound, this would involve a tiered approach. Initial in vitro studies would confirm its activity and mechanism of action in relevant cell-based models (e.g., neuronal cells for anticholinesterase activity, pancreatic islets for antidiabetic effects).

Subsequently, in vivo studies in animal models of the target disease are essential. researchgate.net For instance, a potential anticholinesterase agent would be tested in models of cognitive impairment, while an antidiabetic candidate would be evaluated in diabetic rat or mouse models to confirm its glucose-lowering effects and impact on disease progression. nih.govnih.gov These preclinical studies are crucial for establishing a proof-of-concept and determining a safe starting dose for potential Phase I clinical trials. Currently, there is no publicly available information indicating that this compound or its direct derivatives have entered formal preclinical toxicology studies or clinical trials.

Computational and Spectroscopic Investigations

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies exclusively focused on 2,3,4-Trifluorocinnamic acid are not extensively documented in publicly available literature, research on similar fluorinated and chlorine-substituted cinnamic acid derivatives provides valuable insights. For instance, studies on a series of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chains have been conducted to evaluate their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov These studies revealed that the position of the halogen substituent significantly influences the bioactivity and selectivity. For example, para-substituted compounds showed potent activity against AChE, while ortho-substituted analogues were more effective against BChE. nih.gov

Furthermore, molecular docking studies on other cinnamic acid derivatives have identified them as potential inhibitors for various biological targets. For example, certain derivatives have been evaluated as inhibitors of matrix metalloproteinase-9 (MMP-9), which is involved in cancer and inflammatory diseases. nih.gov Cinnamic acid amides have also been investigated as potential antiviral agents against the dengue virus by targeting the NS2B/NS3 protease. These studies underscore the potential of the cinnamic acid scaffold in drug design.

In a broader context, docking studies on various cinnamic acid analogues have been performed against targets like receptor-interacting serine-threonine kinase 3 (RIPK3), which is associated with inflammatory conditions. The results from these investigations can help in hypothesizing the potential interactions of this compound with similar biological targets. The fluorine atoms on the phenyl ring of this compound are expected to modulate its electronic properties and binding affinity to target proteins.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of molecules, such as conformational changes and interactions with their environment, which are difficult to observe experimentally.

MD simulations are also crucial for developing and validating force field parameters for novel molecules, including fluorinated compounds. The development of such parameters for fluorinated aromatic amino acids, for example, enables accurate MD simulations of fluorinated proteins and their interactions. This foundational work is essential for future simulations involving molecules like this compound.

In the context of drug discovery, MD simulations can elucidate the mechanism of inhibition and the conformational dynamics of the target protein upon ligand binding. nih.gov For example, simulations have been used to study the binding of inhibitors to cysteine proteases and the main protease of SARS-CoV-2, providing insights into the stability of the ligand-protein complexes and the key interactions involved. nih.gov Such approaches could be applied to this compound to explore its potential as an inhibitor of various enzymes.

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. These calculations provide detailed information about molecular geometry, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps.

Although specific DFT studies on this compound are sparse, research on structurally related fluorinated cinnamic acids provides a solid foundation for understanding its properties. For example, a detailed study on 2,3,4,5,6-Pentafluoro-trans-cinnamic acid using DFT methods (B3LYP and M06-2X with a 6-311++G(d,p) basis set) has been performed to determine its optimized geometric parameters and vibrational frequencies. nih.gov The calculated values were found to be in good agreement with experimental data. nih.gov This study also calculated the HOMO and LUMO energies, which are crucial for predicting the chemical reactivity of the molecule. nih.gov

Similarly, quantum chemical calculations have been carried out for trans-4-(trifluoromethyl)cinnamic acid. niscpr.res.inniscpr.res.in These studies also employed DFT to analyze the molecular geometry, vibrational spectra, and electronic properties. The HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. niscpr.res.inniscpr.res.in Natural Bond Orbital (NBO) analysis was also performed to investigate the stability arising from hyperconjugative interactions and charge delocalization. niscpr.res.inniscpr.res.in

These computational studies on other fluorinated cinnamic acids suggest that the fluorine substitutions in this compound would significantly influence its electronic properties. The high electronegativity of fluorine atoms would likely lead to a lower HOMO energy and a wider HOMO-LUMO gap, potentially affecting its reactivity and biological activity. DFT calculations are invaluable for predicting these properties and guiding further experimental work. ijcce.ac.irscielo.org.mx

Spectroscopic Characterization in Relation to Biological Activity

Spectroscopic techniques are essential for elucidating the structure and properties of molecules. The combination of different spectroscopic methods provides a comprehensive picture of the molecular structure, which is fundamental for understanding its biological activity.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

While the specific FT-IR and FT-Raman spectra for this compound are not widely published, studies on similar compounds offer valuable comparative data. For instance, the vibrational spectra of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid have been extensively studied both experimentally and theoretically. nih.gov The characteristic vibrational modes, such as the C=O stretching of the carboxylic acid group, the C=C stretching of the acrylic chain, and the vibrations of the fluorinated phenyl ring, were assigned. nih.gov

In a study of trans-4-(trifluoromethyl)cinnamic acid, the experimental FT-IR and FT-Raman spectra were recorded and compared with the scaled wavenumbers calculated by DFT. niscpr.res.in The O-H stretching vibration was observed around 3612 cm⁻¹, and the C=O stretching was found at 1712 cm⁻¹ in the FT-IR spectrum and 1721 cm⁻¹ in the FT-Raman spectrum. niscpr.res.in The C-F stretching and bending modes were also identified. niscpr.res.in

For this compound, one would expect to observe characteristic peaks for the carboxylic acid group (O-H and C=O stretching), the trans-alkene (C=C stretching and C-H bending), and the trifluorinated benzene (B151609) ring (C-F stretching and various ring vibrations). The positions of the fluorine atoms will influence the exact frequencies of these vibrations, making FT-IR and FT-Raman spectroscopy useful for structural confirmation.

UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl and acrylic acid groups in this compound.

The UV/Vis spectrum of a molecule is influenced by its chemical environment. For cinnamic acid and its derivatives, the absorption spectrum typically shows a strong absorption band corresponding to the π → π* electronic transition of the conjugated system. researchgate.netresearchgate.net For trans-cinnamic acid, the maximum absorbance is observed around 270 nm. mdpi.com The substitution pattern on the phenyl ring can cause a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift).

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

Specific 1H and 13C NMR data for this compound are not detailed in the provided search results. However, NMR data for other fluorinated cinnamic acids and related compounds are available and can be used for predicting the expected chemical shifts. For example, the 1H NMR spectrum of trans-4-(trifluoromethyl)cinnamic acid in DMSO-d6 shows signals for the vinylic protons and the aromatic protons, with the chemical shifts influenced by the electron-withdrawing trifluoromethyl group. chemicalbook.com The 1H NMR spectrum of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid in CDCl3 shows the vinylic protons as doublets around 7.7 and 6.8 ppm. researchgate.net

For this compound, the 1H NMR spectrum would be expected to show signals for the two vinylic protons and the two aromatic protons. The coupling between these protons and with the fluorine atoms would lead to complex splitting patterns. The 13C NMR spectrum would show distinct signals for each of the nine carbon atoms, with the chemical shifts of the aromatic carbons being significantly affected by the fluorine substituents. The C-F coupling would also be observable in the 13C NMR spectrum.

Below is a predictive table of the expected chemical shifts for this compound based on data from similar compounds.

Predicted NMR Data for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Carboxylic Acid (-COOH) ~12-13 ~167
Alpha-vinylic CH ~6.5 ~120
Beta-vinylic CH ~7.6 ~140
Aromatic CH-5 ~7.3-7.5 ~110-120
Aromatic CH-6 ~7.6-7.8 ~125-135
Aromatic C-1 ~120-130 (with C-F coupling)
Aromatic C-2 ~140-150 (with C-F coupling)
Aromatic C-3 ~140-150 (with C-F coupling)

Note: These are estimated values and actual experimental values may vary.

Derivatives and Conjugates of 2,3,4 Trifluorocinnamic Acid

Ester and Amide Derivatives and their Bioactivity

The synthesis of ester and amide derivatives from cinnamic acids is a common strategy to explore and modulate their biological effects, which include antimicrobial, anti-inflammatory, and anticancer activities. The introduction of fluorine atoms to the phenyl ring is known to alter the electronic properties and lipophilicity of the molecule, which can in turn influence its bioactivity.

Hybrid Molecules and Conjugates for Enhanced Activity

Molecular hybridization, the strategy of combining two or more pharmacophores to create a new single molecule with potentially enhanced or synergistic activity, is a growing field in drug discovery. Cinnamic acid and its derivatives are often used as scaffolds for the creation of such hybrid molecules. nih.gov These hybrids are designed to interact with multiple biological targets, potentially leading to improved efficacy and reduced drug resistance.

A thorough search of the literature did not yield specific examples of hybrid molecules or conjugates that have been synthesized using 2,3,4-Trifluorocinnamic acid as a key component. The potential for creating such molecules exists, for instance, by linking the 2,3,4-trifluorocinnamate moiety to other bioactive agents to explore new therapeutic possibilities. However, without published research in this specific area, any discussion on their enhanced activity would be purely speculative.

Cinnamic Acid Derivatives as Building Blocks in Complex Molecule Synthesis

Cinnamic acids and their derivatives are versatile building blocks in organic synthesis due to the presence of multiple reactive sites: the carboxylic acid, the alkene bond, and the aromatic ring. mdpi.com These features allow for their incorporation into a wide array of more complex molecular architectures. The use of fluorinated building blocks is of particular interest in the synthesis of pharmaceuticals and agrochemicals, as the inclusion of fluorine can significantly impact a molecule's metabolic stability and binding affinity. nih.govresearchgate.net

While there is evidence of other trifluorinated cinnamic acid analogues being used in the synthesis of complex molecules, for example in the preparation of fluorinated amino acids, specific documented examples of this compound being used as a precursor in the total synthesis of complex natural products or pharmaceutical agents are not described in the available literature. The chemical properties of this compound make it a plausible candidate for such applications, but a lack of concrete synthetic examples limits a detailed exploration of its utility in this context.

Emerging Research Directions and Future Perspectives

Novel Target Identification for 2,3,4-Trifluorocinnamic Acid and its Analogs

Research into cinnamic acid and its derivatives has unveiled a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.govjocpr.com The introduction of fluorine atoms can enhance these properties, leading to the identification of novel molecular targets. For instance, various cinnamic acid derivatives have been identified as inhibitors of enzymes like lipoxygenase (LOX) and matrix metalloproteinase-9 (MMP-9), which are implicated in inflammation and cancer metastasis. mdpi.commdpi.combiointerfaceresearch.com

Future research is likely to focus on screening this compound and its analogs against a broader range of biological targets. The unique electronic profile conferred by the trifluorinated phenyl ring could lead to specific interactions with enzymes or receptors that are not effectively targeted by non-fluorinated cinnamic acids. Bioinformatic analyses of related compounds have suggested numerous potential protein targets, providing a roadmap for future investigations into the specific mechanisms of action for fluorinated derivatives. nih.gov The exploration of these novel targets is a crucial step in unlocking the full therapeutic potential of this class of compounds.

Nanotechnology and Drug Delivery Systems for Fluorinated Cinnamic Acids

A significant challenge in the clinical application of many cinnamic acid derivatives is their poor water solubility and low bioavailability. nih.govrsc.org Nanotechnology offers promising solutions to overcome these limitations. By encapsulating fluorinated cinnamic acids within nano-vehicles, it is possible to enhance their solubility, stability, and targeted delivery. nih.govsemanticscholar.org

Recent advancements have focused on various nanoparticle-based systems:

Lipid-Based Nanoparticles: Systems like solid lipid nanoparticles (SLNs) and liposomes can encapsulate hydrophobic compounds like cinnamic acid derivatives, improving their pharmacokinetic profiles. nih.gov

Polymeric Nanoparticles: Biodegradable polymers are used to create nanoparticles that allow for controlled drug release, which can be particularly beneficial in cancer therapy. semanticscholar.org

Metallic Nanoparticles: Cinnamic acid has been used to functionalize silver nanoparticles (AgNPs), enhancing their antimicrobial activity while minimizing toxicity. tandfonline.comtandfonline.com This approach could be extended to this compound to develop novel antimicrobial agents.

The combination of fluorinated molecules with nanotechnology is also being explored for neurodegenerative diseases like Alzheimer's, where fluorinated nanoparticles have shown potential in inhibiting amyloid fibril formation and crossing the blood-brain barrier. nih.gov

Table 1: Nanotechnology-Based Delivery Systems for Cinnamic Acid Derivatives
Nanocarrier TypeKey AdvantagesPotential Application for Fluorinated Cinnamic AcidsReference
LiposomesBiocompatible, can carry both hydrophilic and hydrophobic drugs.Enhanced delivery for anticancer applications. nih.gov
Solid Lipid Nanoparticles (SLNs)Improved stability, controlled release.Targeted delivery to specific tissues, e.g., colon cancer. nih.gov
Silver Nanoparticles (AgNPs)Enhanced antimicrobial properties.Development of advanced antimicrobial agents. tandfonline.comtandfonline.com
Polymeric Nanoparticles (e.g., PLGA)Biodegradable, sustained drug release.Inhibition of proliferation in cancer cell lines. semanticscholar.org

Combinatorial Chemistry and High-Throughput Screening for New Derivatives

To explore the vast chemical space and optimize the biological activity of this compound, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. Combinatorial chemistry allows for the rapid synthesis of a large library of derivatives by systematically modifying different parts of the parent molecule, such as the carboxyl group, the alkene bond, or by adding further substitutions to the phenyl ring. nih.gov

Once a library of derivatives is created, HTS can be employed to rapidly evaluate their biological activity against specific targets. A notable HTS method particularly suited for fluorinated compounds is the FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) assay. This 19F-NMR-based technique offers significant advantages, including the absence of spectral overlap, which permits the screening of large chemical mixtures and allows for automated analysis. adelphi.edu This approach is rapid, requires a minimal amount of protein, and is highly effective for identifying new bioactive fluorinated molecules. adelphi.edu The development of new HTS assays will be foundational for discovering novel small molecule inhibitors derived from the this compound scaffold. umn.edu

Sustainable and Environmentally Benign Synthesis of Fluorinated Cinnamic Acids

The increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing pharmaceutical compounds. Traditional methods for preparing cinnamic acids can involve harsh reagents and solvents. researchgate.net Research is now directed towards environmentally benign alternatives.

Key strategies for the sustainable synthesis of fluorinated cinnamic acids include:

Use of Greener Solvents: Replacing conventional solvents like pyridine with more environmentally friendly options, such as ionic liquids, can make the synthesis process safer and more sustainable. A patented method for preparing fluorocinnamic acid utilizes an ionic liquid, which can be recycled after the reaction. google.com

Catalytic Methods: Employing enzymatic catalysis or other catalytic systems can lead to milder reaction conditions and higher selectivity, reducing energy consumption and waste. researchgate.net

Atom Economy: Synthetic strategies like decarboxylative fluorination are being explored as they offer powerful and efficient ways to install fluorine atoms onto organic molecules under mild conditions. nih.gov

These green chemistry approaches are crucial for the large-scale, cost-effective, and environmentally responsible production of this compound and its derivatives. nih.govunibo.it

Advanced Preclinical and Clinical Research Strategies

Before any new compound can be considered for clinical use, it must undergo rigorous preclinical evaluation. For this compound and its derivatives, this involves a multi-faceted approach.

In Vitro Studies: The initial assessment involves testing the compound's efficacy and cytotoxicity on various cell lines. For example, different cinnamide derivatives have been evaluated against human cancer cell lines such as the liver cancer HepG2 and the lung cancer A-549 lines. biointerfaceresearch.comnih.gov

In Vivo Models: Promising candidates from in vitro studies are then tested in animal models to evaluate their efficacy and safety in a whole organism. Preclinical research on related cinnamic acid derivatives has utilized murine models to study hepatoprotective effects and xylene-induced ear edema models to assess anti-inflammatory activity. nih.govmdpi.com

Advanced Imaging: Techniques like MALDI imaging mass spectrometry (IMS) are emerging as powerful tools in preclinical research. Aminated cinnamic acid analogs have been developed as matrices for high-resolution MALDI IMS, allowing for detailed visualization of lipids and metabolites in tissue samples. chemrxiv.orgnih.gov This technology could be adapted to track the distribution and metabolic fate of this compound within tissues, providing crucial pharmacokinetic data.

While clinical research on this compound has not yet been documented, the strategies employed for other small molecule inhibitors, including careful dose-escalation studies and patient stratification based on biomarkers, would guide its future clinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3,4-Trifluorocinnamic acid, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 2,3,4-trifluorobenzaldehyde and malonic acid under acidic catalysis. Optimization includes adjusting solvent systems (e.g., ethanol with piperidine as a base) and temperature (80–100°C) to enhance yields. Fluorinated intermediates may require inert atmospheres to prevent defluorination .
  • Validation : Monitor reaction progress using TLC or HPLC (>95.0% purity thresholds, as in commercial standards ).

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine substituent positions and backbone structure. Challenges in signal splitting due to adjacent fluorines require high-resolution instruments .
  • LC-MS/MS : Compare experimental spectra (e.g., m/z 190.12 for [M-H]^-) with predicted fragmentation patterns from databases like HMDB .
  • Melting Point Analysis : Reported mp ranges (e.g., 118–120°C for analogous fluorophenylacetic acids ) validate crystallinity.

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Use PPE (gloves, goggles), work in fume hoods, and avoid prolonged storage due to potential degradation. Follow TCI America’s safety standards for fluorinated compounds, including disposal via certified waste management .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers and spectral data for this compound?

  • Issue : Multiple CAS entries (e.g., 152152-19-7 , 243666-12-8 , 1191545-46-6 ) suggest potential isomerism or synthesis pathway variations.
  • Resolution : Cross-verify using NIST spectral libraries and HMDB LC-MS/MS data . Confirm substituent positions via NOESY or COSY NMR to rule out structural misassignments.

Q. What strategies mitigate defluorination during reactions involving this compound?

  • Approach : Use mild Lewis acids (e.g., ZnCl2_2) instead of strong acids, and maintain temperatures below 100°C. Monitor byproducts via 19F^{19}\text{F} NMR, which detects fluoride ion release (δ ~ -120 ppm) .

Q. How can computational methods predict the reactivity of this compound in drug-discovery applications?

  • Tools : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine substituents on carboxylate group acidity. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes with fluorophilic pockets) .

Q. What are the challenges in synthesizing derivatives of this compound, and how are yields optimized?

  • Challenges : Steric hindrance from trifluoromethyl groups reduces nucleophilic attack efficiency.
  • Solutions : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize solvent polarity (DMF/water mixtures) and catalyst loading (1–5 mol%) .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points or purity claims across suppliers?

  • Analysis : Commercial batches vary in purity (e.g., >95.0% (HPLC) vs. >98.0% ). Reproduce melting points independently and validate via DSC. Contradictions may arise from polymorphic forms or residual solvents .

Methodological Tables

Analytical Parameter Technique Reference Standard
Purity ValidationHPLC (>95.0%)Kanto Reagents
Structural Confirmation19F^{19}\text{F} NMRNIST
Degradation MonitoringLC-MS/MSHMDB
Synthetic Condition Optimal Range Impact on Yield
Reaction Temperature80–100°CHigher yields, risk of defluorination above 110°C
Catalyst Loading (Pd)1–5 mol%Balances cost and efficiency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.